![molecular formula C3H8Cl2N4 B098756 1H-Pyrazole-3,4-diamine CAS No. 16461-98-6](/img/structure/B98756.png)
1H-Pyrazole-3,4-diamine
Overview
Description
1H-Pyrazole-3,4-diamine is a chemical compound with the CAS Number: 16461-98-6 and a molecular weight of 98.11 . It is typically stored at 4°C and protected from light .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-3,4-diamine was confirmed by IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis . The X-ray structure for a similar compound, 3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole, was presented, showing that it exists as tautomers I and II .Chemical Reactions Analysis
The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized, with methods systematized according to the method to assemble the pyrazolopyridine system .It is considered hazardous, with potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .
Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-Pyrazole-3,4-diamine, have been extensively studied for their biomedical applications . These compounds have been synthesized using various methods and have been analyzed for their biological activity .
Synthesis of Pyrazolo[3,4-b]pyridines
1H-Pyrazole-3,4-diamine is used in the synthesis of 1H-Pyrazolo[3,4-b]pyridines . These compounds have been synthesized from both a preformed pyrazole or pyridine .
Use in Fluorescent Sensors
1H-Pyrazolo[3,4-b]quinolines, which include 1H-Pyrazole-3,4-diamine, have been used as potential fluorescent sensors . Their physical, photophysical, and biological properties can be modified with a number of substituents .
Use in Cancer Treatment
Approximately 40 pan-CDK inhibitors, which include 1H-Pyrazole-3,4-diamine, are in diverse stages of research or different phases of clinical trials for the treatment of various tumors, such as leukemia, melanoma, or breast cancer .
Use in Multicomponent Synthesis
1H-Pyrazolo[3,4-b]quinolines, including 1H-Pyrazole-3,4-diamine, have been used in multicomponent synthesis . This method of synthesis is one of the main methods used to create these compounds .
Use in the Synthesis of Azapentalenes
1H-Pyrazole-3,4-diamine has been used in the synthesis of azapentalenes . This is achieved via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
Safety and Hazards
The safety data sheet for 1H-Pyrazole-3,4-diamine indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and storing in a well-ventilated place with the container tightly closed .
Future Directions
Research on pyrazole-containing compounds continues due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
Mechanism of Action
- The primary targets of 1H-Pyrazole-3,4-diamine are not explicitly mentioned in the available literature. However, given its structural similarity to purine bases (adenine and guanine), it may interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways .
Target of Action
Pharmacokinetics
Its potential applications warrant continued investigation . If you have any specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
1H-pyrazole-4,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-2-1-6-7-3(2)5/h1H,4H2,(H3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGQFZQWSOXLEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole-3,4-diamine | |
CAS RN |
16461-98-6 | |
Record name | 1H-Pyrazole-3,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16461-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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